molecular formula C14H11Cl2N5O B12218285 2,6-dichloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide

2,6-dichloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide

Cat. No.: B12218285
M. Wt: 336.2 g/mol
InChI Key: XEMNICWOVKBSES-UHFFFAOYSA-N
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Description

2,6-dichloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide typically involves multiple steps. One common approach starts with the chlorination of pyridine derivatives. For instance, 2-chloropyridine can be reacted with chlorine under photoinitiation at 160-190°C to produce 2,6-dichloropyridine . This intermediate can then be further reacted with triazolopyridine derivatives under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazolopyridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for redox reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,6-dichloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-dichloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide apart is its combination of the dichloropyridine and triazolopyridine structures, which confer unique chemical and biological properties

Properties

Molecular Formula

C14H11Cl2N5O

Molecular Weight

336.2 g/mol

IUPAC Name

2,6-dichloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C14H11Cl2N5O/c15-10-7-9(8-11(16)18-10)14(22)17-5-4-13-20-19-12-3-1-2-6-21(12)13/h1-3,6-8H,4-5H2,(H,17,22)

InChI Key

XEMNICWOVKBSES-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CC(=NC(=C3)Cl)Cl

Origin of Product

United States

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